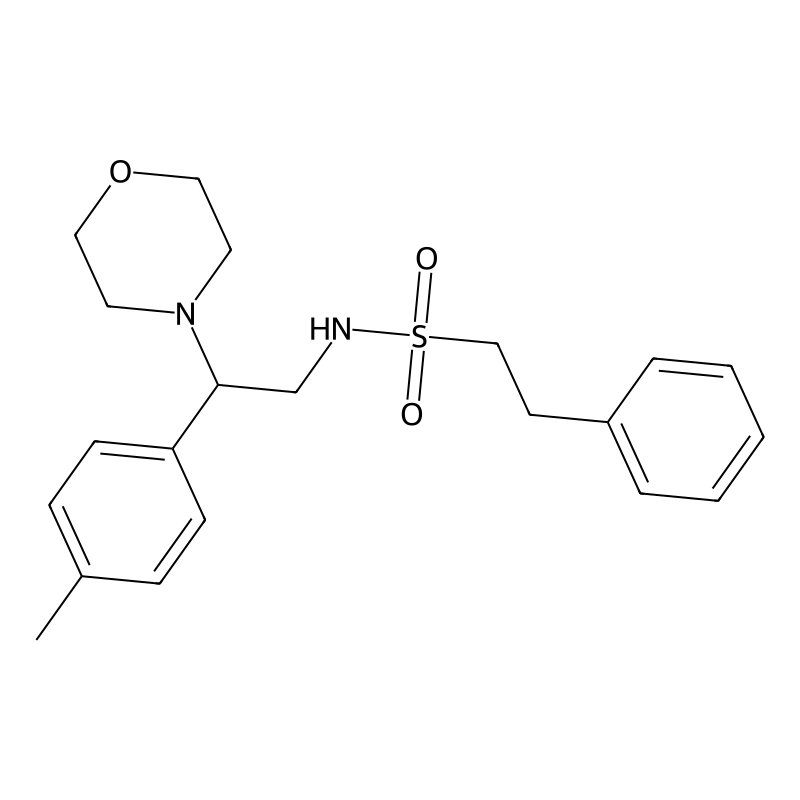

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Background and Synthesis

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide, also known as N-MEPESA, is a synthetic molecule belonging to the class of sulfonamides. Sulfonamides are a broad category of organic compounds with the general formula R-SO2-NR'R''. They possess a sulfonyl group (SO2) linked to an amine group (NR'R'') []. While many sulfonamides are widely used as antibiotics, the specific applications of N-MEPESA in scientific research are less common.

The scientific literature contains documented procedures for the synthesis of N-MEPESA. These procedures typically involve the reaction of a substituted toluidine with a chlorosulfonyl halide, followed by subsequent nucleophilic substitution with a morpholinoethylamine.

Potential Research Applications

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. The presence of the sulfonyl group in N-MEPESA suggests potential for research into its inhibitory effects on specific enzymes relevant to biological processes or diseases [].

Ligand Development

The functional groups within N-MEPESA could potentially allow it to bind to specific receptors or proteins. Research could explore its application as a ligand for drug discovery or protein function studies [].

Material Science Applications

Sulfonamides can exhibit interesting properties such as thermal stability or self-assembly. Scientific investigation could explore the potential of N-MEPESA for applications in material science.

- Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, converting sulfonamides to amines.

- Substitution: Nucleophilic substitution reactions are possible, allowing for the replacement of the morpholine ring or the p-tolyl group with other functional groups. Typical reagents include acids and bases, with solvents like dichloromethane or ethanol facilitating these reactions.

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide has demonstrated significant biological activity in various assays. It is particularly noted for its potential as an enzyme inhibitor, which involves binding to active sites and modulating biochemical pathways related to cell proliferation and inflammation. Research indicates its promise in treating certain cancers and inflammatory diseases, making it a candidate for further pharmacological studies.

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide typically involves the following steps:

- Formation of Intermediate: The reaction begins with 2-(p-tolyl)ethylamine reacting with morpholine in the presence of a catalyst to form an intermediate.

- Final Product Formation: This intermediate is then reacted with phenylethanesulfonyl chloride under controlled conditions to yield the desired sulfonamide product.

- Optimization: Industrial methods may optimize reaction conditions such as temperature and pressure to enhance yield and purity.

The applications of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide span several fields:

- Medicinal Chemistry: Its potential as a therapeutic agent positions it for use in drug development targeting cancers and inflammatory conditions.

- Biological Research: The compound serves as a valuable tool in studying enzyme inhibition and protein interactions.

- Industrial Chemistry: It can be utilized as a building block in synthesizing more complex molecules and may act as a catalyst in various industrial processes.

Studies on N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide have focused on its interaction with specific molecular targets. The mechanism involves binding to enzyme active sites, inhibiting substrate binding and catalytic activity. This interaction can lead to significant modulation of biochemical pathways essential for cell signaling and metabolism.

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide can be compared with several structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Contains naphthalene instead of phenylethane | Potentially different biological activity due to naphthalene ring |

| N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | Incorporates trifluoromethyl group | Enhanced lipophilicity may influence membrane permeability |

| N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | Features a benzo-dioxole structure | Unique interactions due to dioxole ring system |